N-(3-methoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Description
N-(3-methoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide features an indole core linked to a 1,3,4-oxadiazole ring substituted with an isopropyl group. The acetamide moiety is attached to a 3-methoxyphenyl group, which distinguishes it from other analogs. This hybrid structure combines pharmacophores known for diverse biological activities, including anticancer and antimicrobial effects .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-14(2)21-24-25-22(29-21)19-11-15-7-4-5-10-18(15)26(19)13-20(27)23-16-8-6-9-17(12-16)28-3/h4-12,14H,13H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEOBMZCCBCGCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with an appropriate carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a dehydrating agent like phosphorus oxychloride.
Coupling of the Indole and Oxadiazole Rings: The indole and oxadiazole rings can be coupled through a nucleophilic substitution reaction, where the indole nitrogen attacks the electrophilic carbon of the oxadiazole ring.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a boronic acid derivative of the methoxyphenyl group and a halogenated intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups like ketones or nitro groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using boronic acids and halogenated intermediates.
Major Products
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Molecular Formula
IUPAC Name
N-(3-methoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects, including:
- Anticancer Activity : Studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial effects against various pathogens. Its oxadiazole moiety is particularly noted for enhancing antibacterial and antifungal activities.
Coordination Chemistry
The unique structural features of this compound allow it to act as a ligand in coordination chemistry. It can form complexes with transition metals, which can be useful in catalysis and material science.
Material Science
Due to its structural characteristics, the compound is being explored for applications in the development of advanced materials such as polymers and nanomaterials. Its ability to form stable complexes can lead to enhanced properties in composite materials.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Variations and Implications
- Oxadiazole Substituents: The target’s isopropyl group (propan-2-yl) on oxadiazole enhances lipophilicity compared to bulkier groups like diphenylmethyl or adamantane . This may improve membrane permeability.
Acetamide Substituents :
Linker Chemistry :
- Unlike thioacetamide-linked analogs (e.g., ), the target lacks a sulfur bridge, which may reduce metabolic instability.
Biological Activity
N-(3-methoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide (CAS No. 946257-66-5) is a complex organic compound that belongs to the class of 1,3,4-oxadiazole derivatives. This compound has attracted considerable interest due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. The unique structural features of this compound, including the indole and oxadiazole moieties, contribute to its diverse pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activities and receptor interactions that are crucial in various cellular pathways. For instance, studies suggest that it may inhibit certain enzymes involved in inflammatory processes, thereby exhibiting anti-inflammatory properties . Additionally, the oxadiazole moiety is known to interact with various growth factors and enzymes implicated in cancer progression .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer activity against multiple cancer cell lines. The compound's efficacy was evaluated using the MTT assay and other cytotoxicity assays.
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
- In a study by Zhang et al., various 1,3,4-oxadiazole derivatives were synthesized and screened for anticancer activity. The compound exhibited an IC50 value lower than standard drugs such as staurosporine and ethidium bromide against several cancer cell lines including HEPG2 (liver cancer) and MCF7 (breast cancer) .
- Another research indicated that derivatives similar to this compound demonstrated significant inhibition of EGFR (epidermal growth factor receptor) with IC50 values ranging from 0.24 µM to 0.96 µM .
| Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| N-(3-methoxyphenyl)-... | HEPG2 | 1.18 ± 0.14 | |
| N-(3-methoxyphenyl)-... | MCF7 | 0.67 | |
| N-(3-methoxyphenyl)-... | HCT116 | 0.80 |
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. It is hypothesized that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to its therapeutic potential in inflammatory diseases .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
